molecular formula C5H7BrN2 B3034337 4-BROMO-1,5-DIMETHYLIMIDAZOLE CAS No. 158585-81-0

4-BROMO-1,5-DIMETHYLIMIDAZOLE

Cat. No.: B3034337
CAS No.: 158585-81-0
M. Wt: 175.03 g/mol
InChI Key: QSAIPHWPPRDIEC-UHFFFAOYSA-N
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Description

4-Bromo-1,5-dimethylimidazole is a heterocyclic organic compound with the molecular formula C5H7BrN2 It belongs to the imidazole family, which is characterized by a five-membered ring containing two nitrogen atoms

Biochemical Analysis

Biochemical Properties

4-Bromo-1,5-dimethylimidazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the compound can act as an inhibitor or activator of certain enzymes, depending on the specific biochemical context. The bromine atom in this compound can form halogen bonds with amino acid residues in proteins, affecting their conformation and activity . Additionally, the methyl groups can participate in hydrophobic interactions, further modulating the compound’s biochemical properties.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the expression of genes involved in oxidative stress response and apoptosis . It can also alter cellular metabolism by inhibiting or activating key metabolic enzymes, leading to changes in the levels of metabolites and energy production.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the binding interaction with biomolecules, such as enzymes and receptors. The bromine atom can form halogen bonds with specific amino acid residues, leading to enzyme inhibition or activation . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can result in changes in the transcriptional activity of target genes, ultimately affecting cellular function and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or high temperatures . Long-term exposure to the compound can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function and metabolism. At higher doses, this compound can exhibit toxic or adverse effects, such as oxidative stress and apoptosis . Threshold effects have been observed, where a specific dosage level triggers significant changes in cellular function and metabolic activity.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of different metabolites . These metabolic pathways can influence the compound’s activity and toxicity, as well as its effects on metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, this compound can interact with intracellular proteins and organelles, affecting its localization and accumulation.

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can be targeted to specific compartments or organelles through post-translational modifications or targeting signals . These localization patterns can affect the compound’s activity and function, as well as its interactions with other biomolecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1,5-dimethylimidazole typically involves the bromination of 1,5-dimethylimidazole. One common method is the reaction of 1,5-dimethylimidazole with bromine in the presence of a suitable solvent, such as acetic acid or dichloromethane, under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the bromine atom replaces a hydrogen atom on the imidazole ring.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1,5-dimethylimidazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, to form substituted imidazole derivatives.

    Oxidation Reactions: The compound can be oxidized to form imidazole N-oxides.

    Reduction Reactions: The bromine atom can be reduced to form 1,5-dimethylimidazole.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents.

Major Products:

  • Substituted imidazole derivatives
  • Imidazole N-oxides
  • 1,5-Dimethylimidazole

Scientific Research Applications

4-Bromo-1,5-dimethylimidazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting the central nervous system and infectious diseases.

    Industry: The compound is utilized in the development of agrochemicals, dyes, and functional materials for electronic and optical applications.

Comparison with Similar Compounds

  • 1,5-Dimethylimidazole
  • 4-Chloro-1,5-dimethylimidazole
  • 4-Iodo-1,5-dimethylimidazole

Comparison: 4-Bromo-1,5-dimethylimidazole is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it a valuable intermediate for various synthetic transformations. Additionally, the bromine atom can enhance the compound’s biological activity through halogen bonding and other interactions.

Properties

IUPAC Name

4-bromo-1,5-dimethylimidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrN2/c1-4-5(6)7-3-8(4)2/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSAIPHWPPRDIEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN1C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601300388
Record name 4-Bromo-1,5-dimethyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601300388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158585-81-0
Record name 4-Bromo-1,5-dimethyl-1H-imidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=158585-81-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-1,5-dimethyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601300388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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